3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 314742-07-9
VCID: VC2441677
InChI: InChI=1S/C16H18O4/c1-8-9(2)16(18)20-15-10(3)14(7-6-13(8)15)19-12(5)11(4)17/h6-7,12H,1-5H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)C
Molecular Formula: C16H18O4
Molecular Weight: 274.31 g/mol

3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

CAS No.: 314742-07-9

Cat. No.: VC2441677

Molecular Formula: C16H18O4

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one - 314742-07-9

Specification

CAS No. 314742-07-9
Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
IUPAC Name 3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Standard InChI InChI=1S/C16H18O4/c1-8-9(2)16(18)20-15-10(3)14(7-6-13(8)15)19-12(5)11(4)17/h6-7,12H,1-5H3
Standard InChI Key UEFZSBYJVIWXML-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)C
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)C

Introduction

3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, with the CAS number 314742-07-9, is a coumarin derivative that has garnered significant attention in the scientific community due to its potential biological activities. This compound is characterized by its molecular formula C16H18O4 and a molecular weight of 274.31 g/mol . It exhibits moderate lipophilicity, indicated by a logP value of 3.07.

Anti-inflammatory Effects

Research has shown that 3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound was found to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This reduction is believed to be mediated through the inhibition of the NF-kB signaling pathway.

Antioxidant Activity

The compound demonstrates strong antioxidant properties, which are attributed to its ability to scavenge free radicals. The presence of multiple methyl groups enhances its electron-donating capacity, crucial for neutralizing oxidative stress. This has been demonstrated in DPPH assays, where the compound effectively reduces oxidative stress in vitro.

Research Applications

This coumarin derivative is primarily used in in vitro research settings due to its potential biological activities. It is not approved for use in humans or animals and is strictly for laboratory experimentation. The compound's unique structure and properties make it an interesting candidate for further studies in inflammation, oxidative stress, and cancer research.

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